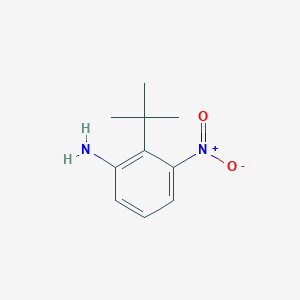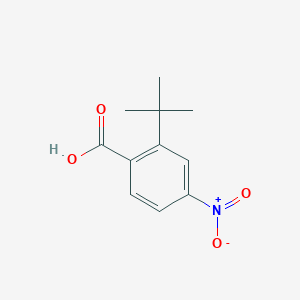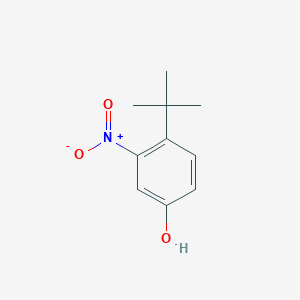![molecular formula C16H17ClN2OS B494336 2-amino-N-(4-chlorophényl)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxamide CAS No. 438616-84-3](/img/structure/B494336.png)
2-amino-N-(4-chlorophényl)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxamide
Vue d'ensemble
Description
The compound “2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound that is used for proteomics research .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Applications De Recherche Scientifique
J’ai effectué une recherche approfondie, mais il semble que des applications de recherche scientifique spécifiques pour le composé « 2-amino-N-(4-chlorophényl)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxamide » ne soient pas facilement disponibles dans le domaine public. Cela pourrait être dû à la nouveauté du composé ou à la limitation des recherches publiées.
Cependant, les dérivés du thiophène en général ont été étudiés pour leurs activités biologiques potentielles et leurs applications en chimie médicinale. Ils sont connus pour jouer un rôle essentiel pour les chimistes médicinaux dans le développement de composés ayant une variété d’effets biologiques .
Mécanisme D'action
Target of Action
Related compounds such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have been found to activate nrf2 .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism
Biochemical Pathways
The activation of nrf2 suggests that it may influence oxidative stress response pathways .
Pharmacokinetics
Related compounds are reported to be moderately stable in liver microsomes , suggesting potential metabolic stability.
Result of Action
The compound inhibits LPSEc-stimulated inflammation in macrophages . This suggests that it may have anti-inflammatory effects.
Analyse Biochimique
Biochemical Properties
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, it has been shown to bind to certain receptors, such as the nuclear factor erythroid 2-related factor 2 (NRF2), influencing the expression of antioxidant proteins .
Cellular Effects
The effects of 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide on cellular processes are diverse. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses. By activating NRF2, the compound enhances the expression of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . This activation leads to a reduction in reactive oxygen species (ROS) levels and protection against oxidative damage. Furthermore, the compound can influence cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exerts its effects through several mechanisms. It binds to the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 . This disruption allows NRF2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of antioxidant genes. Additionally, the compound can inhibit or activate various enzymes by binding to their active sites, altering their catalytic activity.
Temporal Effects in Laboratory Settings
The stability and effects of 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound maintains its ability to activate NRF2 and reduce oxidative stress in cells over time . Its efficacy may decrease if not stored properly.
Dosage Effects in Animal Models
In animal models, the effects of 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide vary with dosage. At low doses, the compound effectively activates NRF2 and enhances antioxidant defenses without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and oxidative stress. The threshold for these effects varies depending on the species and the specific experimental conditions.
Metabolic Pathways
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is metabolized primarily by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others are inactive and excreted from the body. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is influenced by its chemical structure and interactions with cellular components . It is primarily localized in the cytoplasm, where it interacts with KEAP1 and other proteins involved in oxidative stress responses. Additionally, the compound may undergo post-translational modifications that affect its localization and activity within the cell.
Propriétés
IUPAC Name |
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-10-6-8-11(9-7-10)19-16(20)14-12-4-2-1-3-5-13(12)21-15(14)18/h6-9H,1-5,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKEDIFSSNEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)








